molecular formula C11H12ClNO B018919 3-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride CAS No. 106969-89-5

3-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride

Cat. No. B018919
M. Wt: 209.67 g/mol
InChI Key: LYTOWMPQEVXEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MDQCC and is a derivative of quinoline. MDQCC has a unique structure and possesses various properties that make it suitable for use in different scientific research applications.

Mechanism Of Action

The mechanism of action of MDQCC is not fully understood. However, it is believed that MDQCC acts as an electrophilic reagent and reacts with nucleophiles to form products. The reaction of MDQCC with nucleophiles involves the formation of an intermediate, which then undergoes further reactions to form the final product.

Biochemical And Physiological Effects

MDQCC has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that MDQCC may have potential antitumor and antiviral activities. MDQCC has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system.

Advantages And Limitations For Lab Experiments

MDQCC has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized in the laboratory. MDQCC is also a versatile reagent and can be used for the synthesis of various organic compounds. However, MDQCC has some limitations. It is a toxic compound and should be handled with care. MDQCC is also relatively expensive, which may limit its use in some research applications.

Future Directions

There are several future directions for the research on MDQCC. One of the significant directions is the development of new synthesis methods for MDQCC. This could involve the use of alternative reagents or reaction conditions to improve the yield of MDQCC synthesis. Another future direction is the investigation of the biochemical and physiological effects of MDQCC. This could involve the study of MDQCC's potential antitumor and antiviral activities. Additionally, the use of MDQCC in the synthesis of new natural products could be explored.

Synthesis Methods

The synthesis of MDQCC involves the reaction of 3-methyl-4-quinolone with thionyl chloride and phosphorus pentachloride. This reaction results in the formation of MDQCC as a yellow crystalline solid. The yield of this synthesis method is approximately 60%.

Scientific Research Applications

MDQCC has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of MDQCC is in the field of organic synthesis. MDQCC is a useful reagent for the synthesis of various organic compounds, including heterocyclic compounds, amino acids, and peptides. MDQCC has also been used in the synthesis of various natural products.

properties

CAS RN

106969-89-5

Product Name

3-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

3-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride

InChI

InChI=1S/C11H12ClNO/c1-8-6-9-4-2-3-5-10(9)13(7-8)11(12)14/h2-5,8H,6-7H2,1H3

InChI Key

LYTOWMPQEVXEEB-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2N(C1)C(=O)Cl

Canonical SMILES

CC1CC2=CC=CC=C2N(C1)C(=O)Cl

synonyms

1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-3-methyl- (9CI)

Origin of Product

United States

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